Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester
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Overview
Description
Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester is a complex organic compound with a unique structure that combines benzoic acid, pyrrole, and ethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrole derivative, followed by acylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives, pyrrole derivatives, and ethyl esters. Examples include:
- Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, methyl ester
- Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, propyl ester
- Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, butyl ester
Uniqueness
What sets Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
87344-11-4 |
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Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H24N2O4/c1-4-30-24(29)18-9-11-19(12-10-18)25-22(27)15-20-13-14-21(26(20)3)23(28)17-7-5-16(2)6-8-17/h5-14H,4,15H2,1-3H3,(H,25,27) |
InChI Key |
ILIYQAMHUPBRHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(N2C)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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